molecular formula C17H9F2N3O3 B2661358 N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2,6-difluorobenzamide CAS No. 921906-83-4

N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2,6-difluorobenzamide

Cat. No.: B2661358
CAS No.: 921906-83-4
M. Wt: 341.274
InChI Key: ICYNCECYKQHJHQ-UHFFFAOYSA-N
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Description

Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are found widely in natural products and synthetic compounds with a wide range of biological and pharmacological applications .


Synthesis Analysis

Benzofuran derivatives can be synthesized through various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves the construction of a benzofuran ring through proton quantum tunneling .


Molecular Structure Analysis

The molecular structure of benzofuran derivatives is based on the benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .


Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions. For example, substituted benzofurans can be synthesized from their corresponding substituted 1-allyl-2-allyloxybenzenes using ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis .

Scientific Research Applications

Organic Synthesis and Chemical Properties

One area of research focuses on the synthesis of novel compounds through facial and efficient methodologies. For example, a study by Anterbedy, Mokenapelli, and Thalari (2021) developed a green synthesis method for benzofuran-1,2,4-oxadiazole-1,2,3-triazole hybrids, showcasing the versatility of similar compounds in creating new chemical entities with potential for further application in various fields of chemistry and biology (Anterbedy, Mokenapelli, & Thalari, 2021).

Antimicrobial Activity

The antimicrobial activity of benzofuran-oxadiazole hybrids has been another focal point of research. Sanjeeva et al. (2021) designed and synthesized benzofuran-oxadiazole derivatives and evaluated them for antimicrobial efficacy. Their research indicates the potential of these compounds in the development of new antimicrobial agents, underscoring their significance in addressing the challenge of microbial resistance (Sanjeeva, Rao, Prasad, & Ramana, 2021).

Material Science and Polymer Chemistry

In the field of materials science, the synthesis of aromatic polyamides with pendent acetoxybenzamide groups represents an innovative application of benzofuran derivatives. Sava et al. (2003) synthesized new aromatic polyamides containing 1,3,4-oxadiazole units, which showed good thermal stability and solubility, highlighting their potential use in the creation of thin, flexible films with applications in electronics and beyond (Sava, Iosip, Brumǎ, Hamciuc, Robison, Okrasa, & Pakula, 2003).

Mechanism of Action

While the specific mechanism of action for “N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2,6-difluorobenzamide” is not available, benzofuran derivatives in general have been found to exhibit various biological activities. For example, some benzofuran derivatives have been used in the treatment of skin diseases such as cancer or psoriasis .

Future Directions

Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Future research will likely continue to explore the therapeutic potential of these compounds and develop new methods for their synthesis.

Properties

IUPAC Name

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9F2N3O3/c18-10-5-3-6-11(19)14(10)15(23)20-17-22-21-16(25-17)13-8-9-4-1-2-7-12(9)24-13/h1-8H,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICYNCECYKQHJHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=NN=C(O3)NC(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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